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Compound of Interest

Compound Name:
(R)-tert-Butyl azepan-3-

ylcarbamate

Cat. No.: B595382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry

analysis of (R)-tert-Butyl azepan-3-ylcarbamate, a key building block in pharmaceutical

synthesis. This document outlines expected fragmentation patterns, experimental protocols,

and data interpretation strategies to aid in the characterization and quality control of this

compound.

Compound Profile
(R)-tert-Butyl azepan-3-ylcarbamate is a chiral cyclic carbamate widely utilized in the

development of novel therapeutic agents. Its accurate mass spectrometric analysis is crucial for

identity confirmation, purity assessment, and metabolic studies.

Property Value

Molecular Formula C₁₁H₂₂N₂O₂

Molecular Weight 214.30 g/mol

CAS Number 1354351-56-6

Chemical Structure
(Image of the chemical structure of (R)-tert-Butyl

azepan-3-ylcarbamate)
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Mass Spectrometry Data
Mass spectrometric analysis of (R)-tert-Butyl azepan-3-ylcarbamate typically involves soft

ionization techniques such as Electrospray Ionization (ESI) to observe the protonated molecule

[M+H]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS),

provides characteristic product ions that confirm the compound's structure.

Predicted Mass Spectrum Data
The following table summarizes the expected major ions in the mass spectrum of (R)-tert-
Butyl azepan-3-ylcarbamate. The data is based on the analysis of structurally similar

compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, and known fragmentation

patterns of N-Boc protected amines.[1]

m/z (amu) Proposed Fragment Ion Relative Intensity (%)

215.17 [M+H]⁺ 10

159.13 [M+H - C₄H₈]⁺ 40

141.12 [M+H - C₄H₈ - H₂O]⁺ 20

115.10 [M+H - Boc]⁺ 80

99.08 [Azepane-3-amine]⁺ 60

57.07 [C₄H₉]⁺ (tert-butyl cation) 100

Note: Relative intensities are estimates and can vary depending on the instrument and

experimental conditions.

Fragmentation Pathway
The fragmentation of protonated (R)-tert-Butyl azepan-3-ylcarbamate is dominated by

cleavages related to the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation

pathways include the loss of isobutylene, the complete loss of the Boc group, and the formation

of the stable tert-butyl cation.
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[M+H]⁺
m/z = 215.17

[M+H - C₄H₈]⁺
m/z = 159.13

- C₄H₈ (56 Da)

[M+H - Boc]⁺
m/z = 115.10

- C₅H₈O₂ (100 Da)

[C₄H₉]⁺
m/z = 57.07

 

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of (R)-tert-Butyl azepan-3-
ylcarbamate.

Experimental Protocols
The following protocols provide a general framework for the mass spectrometric analysis of

(R)-tert-Butyl azepan-3-ylcarbamate. Optimization may be required based on the specific

instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation:

Prepare a stock solution of (R)-tert-Butyl azepan-3-ylcarbamate in methanol or acetonitrile

at a concentration of 1 mg/mL.

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Filter the sample through a 0.22 µm syringe filter prior to injection.

LC Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: 5% to 95% B over 10 minutes

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Column Temperature: 40 °C

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Gas: Argon

Collision Energy: 10-30 eV (for MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal

stability of the compound. Silylation is a common derivatization technique for carbamates.

Sample Preparation and Derivatization:

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
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Heat the mixture at 60-70 °C for 30 minutes.

Inject an aliquot of the derivatized sample into the GC-MS.

GC Conditions:

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injection Mode: Split (20:1)

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ion Source Temperature: 230 °C

Electron Energy: 70 eV

Scan Range: m/z 40-400

Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the mass spectrometry-based analysis

of (R)-tert-Butyl azepan-3-ylcarbamate, from sample preparation to data interpretation.
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Sample Preparation

MS Analysis

Data Processing

Reporting

Weighing & Dissolution

Dilution

Filtration / Derivatization

LC-MS or GC-MS Injection

Ionization (ESI or EI)

Mass Analysis (Full Scan & MS/MS)

Data Acquisition

Peak Detection & Integration

Spectral Interpretation

Structure Confirmation

Purity Assessment
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Molecular Weight
(214.30 Da)

Observed [M+H]⁺
(m/z 215.17)

Loss of 100 Da
([M+H - Boc]⁺)

Loss of 56 Da
([M+H - C₄H₈]⁺)

Boc Group Presence

Presence of m/z 57
([C₄H₉]⁺)

Confirmed Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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